Cobalt(II) phosphate

Description

Properties

IUPAC Name |

cobalt(2+);diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Co.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDSFTZNNQNSQM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Co+2].[Co+2].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co3O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893875 | |

| Record name | Cobalt orthophosphate (Co3(PO4)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Pink or purple hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Phosphoric acid, cobalt(2+) salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobaltous phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13455-36-2 | |

| Record name | Cobaltous phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, cobalt(2+) salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt orthophosphate (Co3(PO4)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COBALTOUS PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B5M38T47H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Cobalt(II) Phosphate: Formula, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cobalt(II) phosphate (B84403), a versatile inorganic compound with significant applications in materials science, catalysis, and emerging biological fields. This document details its chemical formula, crystal structure, physicochemical properties, synthesis protocols, and key applications relevant to research and development.

Chemical Formula and Nomenclature

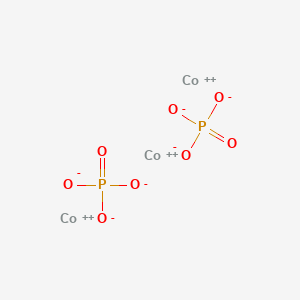

Cobalt(II) phosphate is an inorganic compound consisting of cobalt(II) cations (Co²⁺) and phosphate anions (PO₄³⁻). The need to balance the +2 charge of the cobalt ion and the -3 charge of the phosphate ion dictates the chemical formula.[1]

The primary forms of this compound are:

-

Anhydrous this compound : The chemical formula is Co₃(PO₄)₂ .[2][3][4] It is also known by other names such as cobaltous phosphate, cobalt orthophosphate, and the pigment name Cobalt Violet.[3][5]

-

Hydrated this compound : The compound readily forms hydrates, with the most common being the tetrahydrate and octahydrate.

The relationship between these forms is primarily governed by the presence or absence of water, as illustrated in the diagram below.

Physicochemical Properties

This compound is a violet or purple crystalline solid.[3][4] It is noted for its high thermal stability and general insolubility in water, though it will dissolve in strong acids.[3][4] Key quantitative data are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Anhydrous | Tetrahydrate | Octahydrate |

|---|---|---|---|

| CAS Number | 13455-36-2[3][8] | 10294-50-5[3] | 10294-50-5[7][9] |

| Molecular Formula | Co₃(PO₄)₂ or Co₃O₈P₂[5][8] | Co₃(PO₄)₂·4H₂O | Co₃H₁₆O₁₆P₂[9][10] |

| PubChem CID | 61615[3][5] | - | 202398[7][9] |

| EC Number | 236-655-6[3][5] | - | 629-341-9[9] |

Table 2: Physical and Chemical Properties of Anhydrous this compound

| Property | Value |

|---|---|

| Molar Mass | 366.74 g/mol [3][5] |

| Appearance | Violet solid[2][3] |

| Density | 3.81 g/cm³[2][3] |

| Melting Point | 1,160 °C (2,120 °F)[2][3] |

| Solubility in Water | Insoluble[2][3][4] |

| Solubility Product (Ksp) | 2.05 × 10⁻³⁵[3] |

| Magnetic Susceptibility (χ) | +28,110.0·10⁻⁶ cm³/mol[3] |

| Refractive Index (n_D) | 1.7[3][11] |

Crystal Structure

According to X-ray crystallography, anhydrous this compound possesses a monoclinic crystal structure and belongs to the P2₁/c space group.[12][13] The structure is characterized by discrete phosphate anions (PO₄³⁻) that bridge the cobalt(II) centers.[2][3]

A notable feature of the Co₃(PO₄)₂ structure is the presence of two distinct coordination environments for the Co²⁺ ions, which exist in a 1:2 ratio.[2][3][6]

-

Pentacoordinate Cobalt : One-third of the cobalt ions are bonded to five oxygen atoms, forming distorted trigonal bipyramids (CoO₅).[12][13]

-

Octahedral Cobalt : Two-thirds of the cobalt ions are bonded to six oxygen atoms, forming octahedra (CoO₆).[12][13]

These polyhedra share corners and edges with each other and with the linking PO₄ tetrahedra, creating a complex three-dimensional framework.[12][13] The Co-O bond distances range from 1.97 to 2.25 Å in the trigonal bipyramids and 2.06 to 2.17 Å in the octahedra.[12][13]

The crystal structure of the hydrated forms, such as Co₃(PO₄)₂·8H₂O, incorporates water molecules into the lattice, which participate in an extensive hydrogen-bonding network.

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through precipitation from aqueous solutions, followed by thermal treatment if the anhydrous form is desired.

Protocol 1: Synthesis of this compound Tetrahydrate via Precipitation

This protocol describes the synthesis of Co₃(PO₄)₂·4H₂O by mixing aqueous solutions of a soluble cobalt(II) salt and a soluble phosphate salt.[2][3]

-

Materials :

-

Cobalt(II) chloride (CoCl₂) or Cobalt(II) nitrate (B79036) (Co(NO₃)₂)

-

Trisodium phosphate (Na₃PO₄) or Potassium hydrogen phosphate (K₂HPO₄)[6]

-

Deionized water

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

-

-

Methodology :

-

Prepare Solutions : Prepare separate aqueous solutions of the cobalt(II) salt and the phosphate salt. The precise concentration can be varied to control particle size.

-

Precipitation : Slowly add the phosphate solution to the vigorously stirred cobalt(II) salt solution at room temperature. A violet precipitate of Co₃(PO₄)₂·4H₂O will form immediately.

-

Aging : Continue stirring the mixture for a period (e.g., 1-2 hours) to allow for particle growth and uniform precipitation.

-

Isolation : Collect the solid precipitate by vacuum filtration.

-

Washing : Wash the collected solid several times with deionized water to remove soluble by-products (e.g., NaCl), followed by a final wash with ethanol (B145695) to aid in drying.

-

Drying : Dry the resulting violet powder in a low-temperature oven (e.g., 60-80 °C) to obtain pure Co₃(PO₄)₂·4H₂O.

-

Protocol 2: Preparation of Anhydrous this compound

The anhydrous form is obtained by the thermal dehydration of the hydrated precursor.[2][3][6]

-

Materials :

-

This compound hydrate (B1144303) (e.g., Co₃(PO₄)₂·4H₂O from Protocol 1)

-

Crucible

-

High-temperature furnace

-

-

Methodology :

-

Placement : Place the dried this compound hydrate powder into a ceramic crucible.

-

Heating : Heat the crucible in a furnace. The conversion to the anhydrous form occurs upon heating.[2][6] A temperature of several hundred degrees is typically required to ensure all water of hydration is removed.

-

Cooling : After heating for a sufficient duration, allow the crucible to cool to room temperature in a desiccator to prevent rehydration.

-

Result : The final product is anhydrous Co₃(PO₄)₂.

-

Applications in Research and Development

This compound is not merely a pigment; its unique properties make it a subject of interest in several advanced fields.

-

Catalysis : Thin films of cobalt phosphate have been identified as efficient and stable water oxidation catalysts, a critical process for artificial photosynthesis and hydrogen fuel production.[2][3] Nanoparticles have also been synthesized for electrocatalytic water oxidation.[14]

-

Materials Science : The compound is studied for its potential use in battery technology, particularly in enhancing the performance of lithium-ion batteries.[7] Its thermal stability makes it useful as a component in ceramics and glass.[7][15]

-

Biological and Biomedical Applications : Research has indicated that cobalt phosphate nanoparticles possess significant anti-acanthamoebic activity against Acanthamoeba castellanii, a pathogen that can cause severe eye infections.[2] Furthermore, studies have explored its cytotoxic effects against cancer cell lines, such as HeLa cells, with cytotoxicity varying based on particle size.[2] It is also used as a micronutrient source in fertilizers to support plant growth.[7]

Conclusion

This compound, with the formula Co₃(PO₄)₂, is a well-characterized inorganic compound with a complex crystal structure featuring both five- and six-coordinate cobalt ions.[2][12] Its synthesis is straightforward via aqueous precipitation, and its hydrated and anhydrous forms are readily interconvertible.[3] While traditionally used as a pigment, its modern applications in catalysis, energy storage, and biomedicine make it a material of ongoing interest for scientists and researchers.[2][3][7] The tunable properties of its nanostructures suggest a promising future for this compound in advanced technological and therapeutic development.

References

- 1. quora.com [quora.com]

- 2. This compound|Co3(PO4)2|For Research [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. Cobaltous phosphate | Co3O8P2 | CID 61615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 18718-10-0 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound, anhydrous, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Page loading... [wap.guidechem.com]

- 11. americanelements.com [americanelements.com]

- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 13. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. CAS 13455-36-2: Cobalt phosphate (Co3(PO4)2) | CymitQuimica [cymitquimica.com]

Crystalline Structure of Anhydrous Cobalt(II) Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Anhydrous cobalt(II) phosphate (B84403) (Co₃(PO₄)₂) is an inorganic compound of significant interest due to its diverse applications, ranging from pigments and catalysts to its emerging relevance in materials science and drug development. This technical guide provides an in-depth analysis of its crystalline structure, synthesis, and characterization, with a particular focus on the precise atomic arrangement that dictates its physicochemical properties.

Crystallographic Data and Structure

Anhydrous cobalt(II) phosphate crystallizes in the monoclinic crystal system, belonging to the space group P2₁/c.[1][2] The crystal structure is a three-dimensional network composed of cobalt cations and phosphate anions. A key feature of this structure is the presence of two distinct coordination environments for the cobalt(II) ions.[1][2]

One cobalt ion is in a distorted trigonal bipyramidal coordination, bonded to five oxygen atoms (CoO₅). The other two cobalt ions are in an octahedral coordination, each bonded to six oxygen atoms (CoO₆).[1] The phosphate group exists as a regular tetrahedron (PO₄), linking the cobalt polyhedra.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic and structural parameters for anhydrous this compound, based on data from the Materials Project.[1]

Table 1: Lattice Parameters

| Parameter | Value |

| a | 8.457 Å |

| b | 5.086 Å |

| c | 8.895 Å |

| α | 90° |

| β | 59.969° |

| γ | 90° |

| Volume | 331.3 ų |

Table 2: Atomic Coordinates

| Atom | Wyckoff | x | y | z |

| Co1 | 4e | 0.2598 | 0.9429 | 0.4048 |

| Co2 | 2d | 0.5 | 0 | 0.5 |

| P1 | 4e | 0.4137 | 0.435 | 0.2033 |

| O1 | 4e | 0.3807 | 0.1983 | 0.2641 |

| O2 | 4e | 0.2863 | 0.5756 | 0.0163 |

| O3 | 4e | 0.3475 | 0.5484 | 0.3541 |

| O4 | 4e | 0.6433 | 0.4575 | 0.2118 |

Table 3: Selected Bond Distances

| Bond | Distance (Å) |

| Co1 - O | 2.00 - 2.26 |

| Co2 - O | 2.05 - 2.23 |

| P1 - O | 1.55 - 1.57 |

Experimental Protocols

The synthesis and characterization of anhydrous this compound require precise experimental procedures. The following protocols are generalized from common laboratory practices.

Synthesis of Anhydrous Co₃(PO₄)₂

The most common route to obtaining anhydrous this compound is through the dehydration of its hydrated precursors, such as this compound octahydrate (Co₃(PO₄)₂·8H₂O).

Protocol 1: Synthesis of Co₃(PO₄)₂·8H₂O Precursor via Precipitation

-

Precursor Solutions: Prepare an aqueous solution of a soluble cobalt(II) salt (e.g., 0.3 M cobalt(II) nitrate (B79036) hexahydrate, Co(NO₃)₂·6H₂O) and an aqueous solution of a phosphate source (e.g., 0.2 M sodium phosphate dodecahydrate, Na₃PO₄·12H₂O).

-

Precipitation: Slowly add the cobalt(II) nitrate solution to the sodium phosphate solution under constant stirring at room temperature. A pinkish-purple precipitate of Co₃(PO₄)₂·8H₂O will form immediately.

-

Aging: Continue stirring the mixture for 2-4 hours to allow for the complete precipitation and aging of the crystals.

-

Isolation and Washing: Isolate the precipitate by filtration or centrifugation. Wash the collected solid repeatedly with deionized water to remove any unreacted ions, followed by a final wash with ethanol.

-

Drying: Dry the purified Co₃(PO₄)₂·8H₂O powder in a vacuum oven at a low temperature (e.g., 60 °C) for 12 hours.

Protocol 2: Dehydration to Anhydrous Co₃(PO₄)₂

-

Calcination: Place the dried Co₃(PO₄)₂·8H₂O powder in a ceramic crucible.

-

Heating: Heat the crucible in a furnace at a controlled rate (e.g., 5 °C/min) to 600 °C.

-

Isothermal Treatment: Hold the temperature at 600 °C for 4-6 hours to ensure the complete removal of water molecules.

-

Cooling: Allow the furnace to cool down naturally to room temperature.

-

Storage: Store the resulting anhydrous Co₃(PO₄)₂ powder in a desiccator to prevent rehydration.

Characterization by X-ray Diffraction (XRD) and Rietveld Refinement

Protocol 3: Powder XRD Data Collection

-

Sample Preparation: Finely grind the anhydrous Co₃(PO₄)₂ powder to ensure random crystal orientation. Mount the powder on a sample holder.

-

Instrument Setup: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Data Collection: Scan the sample over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

Protocol 4: Rietveld Refinement

-

Software: Utilize a crystallographic software package capable of Rietveld refinement (e.g., GSAS-II, FullProf, TOPAS).

-

Initial Model: Use the known crystal structure of anhydrous Co₃(PO₄)₂ (monoclinic, P2₁/c) as the starting model. Input the initial lattice parameters and atomic positions.

-

Refinement: Sequentially refine the following parameters: scale factor, background coefficients, zero-point error, lattice parameters, peak profile parameters (e.g., U, V, W for pseudo-Voigt function), and atomic coordinates and isotropic displacement parameters.

-

Goodness-of-Fit: Monitor the refinement progress using the goodness-of-fit indicators (e.g., Rwp, Rp, and χ²). A successful refinement will yield low values for these indicators and a good visual fit between the observed and calculated diffraction patterns.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of anhydrous this compound and the coordination environment within its crystal structure.

Caption: Experimental workflow for the synthesis and structural characterization of anhydrous Co₃(PO₄)₂.

References

An In-Depth Technical Guide to Cobalt(II) Phosphate (Co₃(PO₄)₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cobalt(II) phosphate (B84403) (Co₃(PO₄)₂), a versatile inorganic compound with significant applications in catalysis, materials science, and battery technology. This document details its chemical and physical properties, CAS registration numbers, a detailed synthesis protocol, and a typical characterization workflow.

Core Properties and Identification

Cobalt(II) phosphate, also known as cobalt orthophosphate or commercially as Cobalt Violet, is an inorganic compound valued for its stability and catalytic activity.[1][2][3] It is most commonly found in its anhydrous (Co₃(PO₄)₂) form or as a hydrate (B1144303), typically the octahydrate (Co₃(PO₄)₂·8H₂O).

CAS Registry Numbers

The Chemical Abstracts Service (CAS) has assigned the following numbers to identify specific forms of this compound:

| Compound Name | Formula | CAS Registry Number |

| This compound (Anhydrous) | Co₃(PO₄)₂ | 13455-36-2[1][2][3][4] |

| This compound tetrahydrate | Co₃(PO₄)₂·4H₂O | 10294-50-5[2] |

| This compound octahydrate | Co₃(PO₄)₂·8H₂O | 10294-50-5[1][5][6] |

Physicochemical Properties

The key physical and chemical properties of anhydrous this compound are summarized below. Data for the octahydrate is included for comparison where available.

| Property | Anhydrous Co₃(PO₄)₂ | Octahydrate Co₃(PO₄)₂·8H₂O |

| Molecular Weight | 366.74 g/mol [1][2] | 510.86 g/mol |

| Appearance | Violet/purple crystalline solid[1][2][6][7] | Pink-red powder[6] |

| Density | 3.81 g/cm³[1][2] | 2.769 g/cm³[5] |

| Melting Point | 1,160 °C (2,120 °F)[1][2][5] | Decomposes upon heating |

| Solubility in Water | Insoluble[1][2][7] | Insoluble[6] |

| Solubility in Acids | Soluble in strong mineral acids[6][7] | Soluble in mineral acids[6] |

| Crystal Structure | Monoclinic[6] | Not specified |

According to X-ray crystallography, the structure of anhydrous Co₃(PO₄)₂ consists of phosphate anions linking cobalt(II) cations. The cobalt ions are situated in two distinct coordination environments: octahedral (six-coordinate) and pentacoordinate, in a 1:2 ratio.[1][2]

Key Applications in Research and Development

This compound is a compound of significant interest in several advanced research areas:

-

Catalysis : Thin films of Co₃(PO₄)₂ have been identified as highly effective water oxidation catalysts, a critical process for sustainable energy technologies like hydrogen production.[1][2] It is also explored as a catalyst in advanced oxidation processes for the degradation of persistent organic pollutants in wastewater.[1]

-

Battery Technology : Cobalt phosphates are key materials in the development of cathodes for next-generation lithium-ion batteries, contributing to higher stability during charge-discharge cycles.[1][5]

-

Pigment Production : Due to its vibrant and stable color, it is used as a pigment known as Cobalt Violet in ceramics, glass, and artists' paints.[2][5][6]

Experimental Protocols

Synthesis of this compound via Co-Precipitation

This protocol details a common and cost-effective method for synthesizing this compound hydrate. The anhydrous form can be obtained by subsequent calcination.

Materials & Equipment:

-

Soluble Cobalt(II) salt (e.g., Cobalt(II) nitrate (B79036) hexahydrate, Co(NO₃)₂·6H₂O)

-

Soluble phosphate source (e.g., Sodium phosphate, Na₃PO₄)

-

Deionized water

-

Ammonium (B1175870) hydroxide (B78521) solution (for pH adjustment, if necessary)

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Büchner funnel and filter paper

-

Drying oven

-

Furnace (for calcination to anhydrous form)

Procedure:

-

Precursor Solution Preparation :

-

Prepare a 0.3 M aqueous solution of the cobalt(II) salt. For example, dissolve the appropriate amount of Co(NO₃)₂·6H₂O in a beaker with deionized water.

-

Prepare a 0.2 M aqueous solution of the phosphate source (e.g., Na₃PO₄) in a separate beaker.

-

-

Precipitation :

-

Place the cobalt(II) salt solution on a magnetic stirrer.

-

While stirring continuously, slowly add the phosphate solution dropwise to the cobalt solution. A lavender or purple precipitate of cobalt phosphate hydrate will form immediately.

-

Monitor the pH of the mixture. If required, adjust the pH to a neutral range (pH 7-8) using a dilute ammonium hydroxide solution to ensure complete precipitation.

-

-

Aging the Precipitate :

-

Continue stirring the suspension for 1-2 hours at room temperature. This "aging" step allows for the growth and stabilization of the precipitate particles.

-

-

Washing and Filtration :

-

Separate the precipitate from the solution by vacuum filtration using a Büchner funnel.

-

Wash the collected solid several times with deionized water to remove unreacted ions and byproducts. Follow with a final wash with ethanol (B145695) to facilitate drying.

-

-

Drying :

-

Dry the washed precipitate in an oven at 60-80 °C until a constant weight is achieved. The resulting powder is this compound hydrate (e.g., Co₃(PO₄)₂·8H₂O).

-

-

Dehydration (Optional) :

-

To obtain the anhydrous form, heat the dried hydrate powder in a furnace at a temperature above 400 °C. The tetrahydrate converts to the anhydrous material upon heating.[2]

-

Logical & Experimental Workflow

The following diagrams illustrate a typical workflow for the synthesis and subsequent characterization of this compound, a crucial process for verifying the material's properties before its use in research or development applications.

Caption: Workflow for the co-precipitation synthesis of this compound hydrate.

Caption: Standard characterization workflow for synthesized this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Construction of Co3(PO4)2/g-C3N4 nanowire composites to boost visible-light-driven photocatalysis - Energy Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Tuning Cobalt(II) Phosphine Complexes to be Axially Ambivalent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Physical and chemical properties of cobalt(II) phosphate

An In-depth Technical Guide to Cobalt(II) Phosphate (B84403)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical and chemical properties of cobalt(II) phosphate, including detailed experimental protocols for its synthesis and characterization.

Core Properties and Identifiers

This compound, with the chemical formula Co₃(PO₄)₂, is an inorganic compound also known as cobalt violet.[1][2] It is composed of cobalt cations (Co²⁺) and phosphate anions (PO₄³⁻).[3] The material exists in both anhydrous and hydrated forms, with the octahydrate (Co₃(PO₄)₂·8H₂O) and tetrahydrate (Co₃(PO₄)₂·4H₂O) being common.[4]

| Identifier | Value |

| Chemical Formula | Co₃(PO₄)₂ |

| Molar Mass | 366.74 g/mol [4][5][6][7] |

| CAS Number | 13455-36-2 (anhydrous)[2][4][8][5][9] |

| 10294-50-5 (octahydrate/hydrate)[4][10] | |

| EC Number | 236-655-6[2][8] |

| Synonyms | Cobaltous phosphate, Cobalt orthophosphate, Tricobalt bis(orthophosphate), Pigment Violet 14[4][8][7] |

Physical Properties

This compound is typically a violet, pink, or red crystalline powder.[1][2][4][8][7] Its hydrated forms appear as a red-violet powder, while the anhydrous form is a violet solid.[4]

| Property | Value | Notes |

| Appearance | Violet / Pink-to-Red Crystalline Powder[2][4][8] | The exact color can depend on the hydration state. |

| Density | 3.81 g/cm³ (anhydrous)[2][4] | 2.769 g/mL (octahydrate)[10] |

| Melting Point | 1,160 °C (2,120 °F; 1,430 K)[2][4] | |

| Boiling Point | 158 °C[8] | |

| Solubility in Water | Insoluble[2][3][4][8] | Only trace amounts dissolve under standard conditions.[11] |

| Solubility Product (Ksp) | 2.05 × 10⁻³⁵ | |

| Solubility in Acids | Soluble in mineral acids[10][11] | Reacts with strong acids to form soluble cobalt(II) salts and phosphoric acid.[3][11] |

| Magnetic Susceptibility (χ) | 28,110.0·10⁻⁶ cm³/mol[2] | |

| Refractive Index (n D) | 1.7[2][8] |

Chemical Properties and Structure

Crystal Structure

Anhydrous this compound crystallizes in the monoclinic P2₁/c space group.[12] Its structure is characterized by discrete phosphate anions (PO₄³⁻) that bridge cobalt cations.[4] The cobalt ions are found in two different coordination environments: octahedral (six-coordinate) and pentacoordinate, in a 1:2 ratio.[4] The phosphate tetrahedra share corners with the cobalt polyhedra to form a dense, three-dimensional framework.[12]

Ammonium (B1175870) this compound monohydrate (NH₄CoPO₄·H₂O), a related compound, crystallizes in the orthorhombic system, with layers of interconnected CoO₄ and PO₄ tetrahedra.[13]

Thermal Decomposition

The thermal stability of this compound and its hydrated precursors is a key property for the synthesis of novel materials.[13] The thermal decomposition of hydrated cobalt phosphates involves multiple stages:

-

Dehydration: Heating hydrated forms, such as the tetrahydrate or octahydrate, leads to the loss of water molecules to form the anhydrous material.[1][14] For instance, the thermal decomposition of cobalt(II) acetate (B1210297) tetrahydrate is complete by 150 °C.[15]

-

Anion Condensation: At higher temperatures, the dihydrogenphosphate anion undergoes condensation. For Co(H₂PO₄)₂·4H₂O, this process begins around 185 °C, forming condensed phosphates and polyphosphoric acids.[16]

-

Crystallization: The final product of thermolysis for Co(H₂PO₄)₂·4H₂O is cobalt cyclotetraphosphate (Co₂P₄O₁₂), which crystallizes around 345 °C.[16]

Reactivity

This compound is generally stable under normal conditions but can react with strong oxidizing agents.[3] It is insoluble in water but dissolves in strong mineral acids.[3][10][11] This reactivity is due to the protonation of the phosphate anion by the acid, which shifts the solubility equilibrium and results in the formation of soluble cobalt(II) salts and phosphoric acid.[3][11]

Experimental Protocols

Synthesis of this compound (Co-precipitation Method)

A common and effective method for synthesizing various nanostructures of cobalt phosphate is co-precipitation, which involves the precipitation of a solid from a solution containing the constituent ions.[17][18]

Materials:

-

A soluble cobalt(II) salt (e.g., cobalt(II) chloride hexahydrate, CoCl₂·6H₂O).

-

A phosphate source (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄).[13]

-

Deionized water.

-

A pH-adjusting solution (e.g., ammonium hydroxide (B78521), NH₄OH).

Procedure:

-

Precursor Solution Preparation: Prepare separate aqueous solutions of the cobalt(II) salt and the ammonium phosphate source.[19]

-

Precipitation: While stirring vigorously, slowly add the cobalt(II) salt solution to the ammonium phosphate solution.[19] A precipitate will form.

-

pH Adjustment: Carefully monitor and adjust the pH of the reaction mixture to the desired level (a range of 5.0 to 9.5 is often used) by adding ammonium hydroxide dropwise. The pH is a critical parameter that influences the final product.[13]

-

Aging: Allow the mixture to stir continuously at a constant temperature for a set period (e.g., 2-4 hours) to promote particle growth and stabilization. The reaction temperature can influence the hydration state of the product; for example, forming the monohydrate is favored at 40-60 °C.[13][19]

-

Washing and Collection: Collect the precipitate by centrifugation or filtration. Wash the collected solid repeatedly with deionized water and then with ethanol (B145695) to remove unreacted ions and byproducts.

-

Drying: Dry the final product in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.[19]

Caption: Workflow for Co-precipitation Synthesis of this compound.

Characterization Techniques

Following synthesis, a suite of analytical techniques is employed to confirm the identity, purity, structure, and morphology of the this compound product.

Standard Characterization Workflow:

-

Powder X-ray Diffraction (XRD): Used to identify the crystalline phase and determine the crystal structure and crystallite size of the synthesized material.[17]

-

Scanning Electron Microscopy (SEM): Provides information on the surface morphology, particle size, and shape of the product.[17][18] For example, SEM can reveal flower-like nanostructures composed of aggregated plates.[18]

-

Transmission Electron Microscopy (TEM): Offers higher resolution imaging to determine the size and shape of primary nanoparticles, often revealing spherical particles in the 30-50 nm range.[17][18]

-

Chemical Analysis: Techniques such as elemental analysis are used to confirm the chemical composition and purity of the final product.[17]

-

Thermogravimetric Analysis (TGA): Used to study the thermal stability and decomposition behavior of the material, particularly for hydrated samples.[20]

Caption: Logical Workflow for Characterization of this compound.

Applications in Research and Development

This compound is a material of significant interest in several advanced fields:

-

Catalysis: Thin films of this compound have been identified as effective and stable catalysts for water oxidation, a critical process for producing green hydrogen.[1][2][4] Its catalytic properties are also utilized in advanced oxidation processes for degrading persistent organic pollutants in wastewater.[4]

-

Energy Storage: The compound is extensively studied for its electrochemical properties, particularly as a cathode material in lithium-ion batteries.[4]

-

Pigments: Commercially, it is known as "cobalt violet" and has been used as a pigment in ceramics, glass, and artists' paints.[1][2][4][14]

-

Biomedical Research: While less explored, related cobalt compounds have shown biocompatibility, and cobalt phosphate nanoparticles have demonstrated significant anti-acanthamoebic activity, suggesting potential for therapeutic applications.[4] The cytotoxicity of cobalt phosphate appears to be size-dependent, with smaller nanoparticles showing higher cytotoxicity against cell lines like HeLa.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. wholesale this compound Powder - FUNCMATER [funcmater.com]

- 3. Page loading... [guidechem.com]

- 4. This compound|Co3(PO4)2|For Research [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. webqc.org [webqc.org]

- 7. Cobaltous phosphate | Co3O8P2 | CID 61615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. americanelements.com [americanelements.com]

- 9. CAS 13455-36-2: Cobalt phosphate (Co3(PO4)2) | CymitQuimica [cymitquimica.com]

- 10. This compound octahydrate | Fisher Scientific [fishersci.ca]

- 11. echemi.com [echemi.com]

- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 13. benchchem.com [benchchem.com]

- 14. This compound | 18718-10-0 [chemicalbook.com]

- 15. Thermal decomposition of cobalt(II) acetate tetrahydrate studied with time-resolved neutron diffraction and thermogravimetric analysis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. jhps.donnu.edu.ua [jhps.donnu.edu.ua]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and characterization of different nanostructures of cobalt phosphate (Journal Article) | ETDEWEB [osti.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Cobalt(II) Phosphate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cobalt(II) phosphate (B84403) (Co₃(PO₄)₂), a compound of interest in various fields including materials science, catalysis, and increasingly, in the biomedical and drug development sectors. A thorough understanding of its solubility is critical for predicting its behavior in aqueous and non-aqueous environments, which is fundamental for any application, from controlled-release systems to the study of its biological interactions.

Physicochemical Properties of Cobalt(II) Phosphate

This compound is an inorganic compound that typically appears as a violet or purple crystalline solid.[1] It is known for its high thermal stability and water insolubility.[1] The anhydrous form has a molecular weight of 366.74 g/mol . It also exists in a hydrated form, this compound octahydrate (Co₃(PO₄)₂·8H₂O).

Solubility Profile of this compound

The solubility of this compound is highly dependent on the solvent and the presence of other chemical species. While it is sparingly soluble in water, its solubility can be significantly altered by pH and the presence of complexing agents.

This compound is classified as practically insoluble in water under standard conditions.[1] This low solubility is attributed to the strong ionic lattice energy of this transition metal phosphate.[1] The dissolution in pure water is an equilibrium process represented by the following equation:

Co₃(PO₄)₂(s) ⇌ 3Co²⁺(aq) + 2PO₄³⁻(aq)

The solubility product constant (Ksp) for this compound is approximately 2.1 x 10⁻³⁵, indicating its very low solubility.[2] From this Ksp value, the molar solubility (s) in pure water can be calculated as follows:

Ksp = [Co²⁺]³[PO₄³⁻]² = (3s)³(2s)² = 108s⁵ s = ⁵√(Ksp / 108) s ≈ 2.47 x 10⁻⁸ M

-

Acids: this compound is soluble in strong mineral acids, such as hydrochloric acid or sulfuric acid.[1][3] The protonation of the phosphate anion by the acid shifts the dissolution equilibrium to the right, leading to the formation of soluble cobalt(II) salts and phosphoric acid.[1][3]

-

Organic Solvents: Direct quantitative data for the solubility of this compound in organic solvents like ethanol (B145695) and acetone (B3395972) is not extensively reported. However, it is generally considered insoluble in most common organic solvents.[3]

-

Complexing Agents: The presence of ligands such as EDTA (ethylenediaminetetraacetic acid) or citrate (B86180) can increase the solubility of this compound.[1][3] These agents form stable, soluble complexes with cobalt(II) ions, thereby promoting the dissolution of the salt.[1][3]

| Solvent/Condition | Solubility | Molar Solubility (in water) | Ksp | Notes |

| Pure Water | Practically Insoluble / Sparingly Soluble[1][4] | ~ 2.47 x 10⁻⁸ M[2] | 2.1 x 10⁻³⁵[2] | Low solubility due to high lattice energy. |

| Strong Mineral Acids | Soluble[1][3][4] | - | - | Dissolution occurs via protonation of the phosphate anion. |

| Ethanol | Insoluble (inferred) | - | - | Generally insoluble in most common organic solvents.[3] |

| Acetone | Insoluble (inferred) | - | - | Generally insoluble in most common organic solvents.[3] |

| Aqueous solution with Complexing Agents (e.g., EDTA) | Increased Solubility[1][3] | - | - | Formation of soluble cobalt(II) complexes. |

Experimental Protocols for Solubility Determination

The determination of the solubility of a sparingly soluble salt like this compound requires sensitive analytical techniques. Below are detailed methodologies for key experiments.

This method relies on measuring the change in electrical conductivity of a solution during a precipitation titration.

Protocol:

-

Preparation of Reactants: Prepare standardized solutions of a soluble cobalt(II) salt (e.g., Co(NO₃)₂) and a soluble phosphate salt (e.g., Na₃PO₄).

-

Titration Setup: Place a known volume of the cobalt(II) nitrate (B79036) solution in a beaker equipped with a magnetic stirrer and a conductivity probe.

-

Titration: Slowly add the sodium phosphate solution from a burette in small, precise increments.

-

Data Acquisition: Record the conductivity of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the conductivity as a function of the volume of titrant added. The plot will consist of two lines with different slopes. The equivalence point, where precipitation is complete, is determined from the intersection of these lines.

-

Calculation: From the equivalence point, the concentrations of Co²⁺ and PO₄³⁻ ions in the saturated solution can be calculated, and subsequently, the Ksp can be determined.

Caption: Workflow for determining the Ksp of this compound via conductometric titration.

Relevance in Drug Development and Biological Systems

While this compound itself is not a therapeutic agent, the behavior of cobalt ions in biological systems is of significant interest to researchers and drug development professionals. Cobalt-containing compounds have been investigated for various therapeutic applications. The low solubility of this compound could be leveraged for developing controlled-release formulations.

The release of cobalt(II) ions from a sparingly soluble salt matrix could potentially activate specific signaling pathways. For instance, cobalt ions are known to mimic hypoxic conditions and can stabilize Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator in cellular response to low oxygen.

Caption: Potential pathway activated by cobalt(II) ions released from a this compound matrix.

Conclusion

This compound is a sparingly soluble salt in water, with its solubility being significantly enhanced in acidic conditions and in the presence of complexing agents. Its well-defined low solubility, characterized by a Ksp of 2.1 x 10⁻³⁵, makes it a predictable source for the controlled release of cobalt(II) ions. For researchers in drug development, understanding these solubility characteristics is paramount for designing novel delivery systems and for investigating the biological impact of cobalt ions. The experimental protocols outlined provide a framework for the precise determination of its solubility parameters, which is a critical step in the research and development pipeline.

References

A Comprehensive Technical Guide to the Thermal Stability of Cobalt(II) Phosphate Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability of various cobalt(II) phosphate (B84403) compounds. Understanding the thermal decomposition behavior of these materials is critical for their application in diverse fields, including catalysis, pigment production, and the development of novel drug delivery systems. This guide details the thermal decomposition pathways, presents quantitative data from thermogravimetric and differential thermal analyses, and provides detailed experimental protocols for the synthesis and analysis of these compounds.

Thermal Decomposition of Cobalt(II) Phosphate Hydrates

The thermal stability of this compound compounds is intrinsically linked to their hydration state. The dehydration process is typically the initial series of events upon heating, followed by the decomposition or transformation of the anhydrous phosphate at higher temperatures.

This compound Octahydrate (Co₃(PO₄)₂·8H₂O)

This compound octahydrate is a hydrated crystalline solid that undergoes a multi-step decomposition upon heating. The process involves the sequential loss of water molecules, leading to the formation of lower hydrates and eventually the anhydrous form. The kinetic analysis of this complex decomposition reveals overlapping steps, which can be deconvoluted to understand the individual stages.

The overall decomposition can be summarized as follows: Co₃(PO₄)₂·8H₂O(s) → Co₃(PO₄)₂ (s) + 8H₂O(g)

The decomposition of Co₃(PO₄)₂·8H₂O occurs in multiple, often overlapping, steps. A representative multi-step decomposition profile involves the sequential loss of water molecules, culminating in the formation of the anhydrous salt.

| Temperature Range (°C) | Mass Loss (%) | Decomposition Step |

| 50 - 150 | ~16.4 | Loss of ~4 molecules of H₂O |

| 150 - 300 | ~16.4 | Loss of remaining ~4 molecules of H₂O |

Note: The temperature ranges and mass losses are approximate and can be influenced by experimental conditions such as heating rate and atmosphere.

This compound Tetrahydrate (Co₃(PO₄)₂·4H₂O)

This compound tetrahydrate displays a distinct thermal decomposition pattern, transitioning through a lower hydrate (B1144303) before forming the anhydrous compound.

The thermal decomposition proceeds as follows:

-

Co₃(PO₄)₂·4H₂O(s) → Co₃(PO₄)₂·2.5H₂O(s) + 1.5H₂O(g)

-

Co₃(PO₄)₂·2.5H₂O(s) → Co₃(PO₄)₂(amorphous) + 2.5H₂O(g)

-

Co₃(PO₄)₂(amorphous) → Co₃(PO₄)₂(crystalline)

| Temperature (°C) | Mass Loss (%) | Decomposition Product |

| ~222 | ~6.2 | Co₃(PO₄)₂·2.5H₂O |

| >222 - ~593 | ~10.4 | Amorphous Co₃(PO₄)₂ |

| ~593 | - | Crystalline Co₃(PO₄)₂ |

Anhydrous this compound (Co₃(PO₄)₂)

Anhydrous this compound is a violet solid that exhibits high thermal stability. It has a melting point of 1,160 °C[1]. Its stability makes it a valuable material in high-temperature applications such as pigments for ceramics.

Thermal Decomposition of Other this compound Compounds

Ammonium (B1175870) this compound Monohydrate (NH₄CoPO₄·H₂O)

Ammonium this compound monohydrate decomposes in a two-stage process. The initial stage involves the simultaneous loss of water and ammonia, followed by a polycondensation step at higher temperatures to form cobalt pyrophosphate.

The overall decomposition reaction is: 2NH₄CoPO₄·H₂O(s) → Co₂P₂O₇(s) + 2NH₃(g) + 3H₂O(g)[2]

| Temperature Range (°C) | Theoretical Mass Loss (%) | Decomposition Step |

| 200 - 350 | ~18.9 | Co-elimination of H₂O and NH₃ to form an intermediate cobalt hydrogen phosphate |

| 350 - 600 | ~4.7 | Polycondensation to form Co₂P₂O₇ |

Cobalt(II) Dihydrogenphosphate Tetrahydrate (Co(H₂PO₄)₂·4H₂O)

The thermal decomposition of cobalt(II) dihydrogenphosphate tetrahydrate is a complex, multi-stage process involving dehydration, disproportionation, and condensation reactions.

The decomposition pathway can be summarized as follows:

-

60–120 °C: Formation of the dihydrate: Co(H₂PO₄)₂·4H₂O(s) → Co(H₂PO₄)₂·2H₂O(s) + 2H₂O(g)[3]

-

120–165 °C: Formation of a mixture of anhydrous dihydrogenphosphate and other phosphate species[3].

-

>165 °C: Anion condensation begins, leading to the formation of various condensed phosphates[3].

-

~345 °C: Crystallization of the final product, cobalt cyclotetraphosphate (Co₂P₄O₁₂).[3]

| Temperature Range (°C) | Moles of H₂O Lost (approx.) | Intermediate/Final Product(s) |

| 60 - 120 | 2 | Co(H₂PO₄)₂·2H₂O |

| 120 - 165 | - | Mixture of Co(H₂PO₄)₂ and Co₅(HPO₄)₂(PO₄)₂·4H₂O |

| 185 | 4.57 | Condensed phosphates (n=2-5) and polyphosphoric acids |

| 280 | - | Mixture of condensed phosphates and polyphosphoric acids (n=2-7) |

| 310 - 345 | - | Co₂P₄O₁₂ (cobalt cyclotetraphosphate) |

Experimental Protocols

Synthesis of this compound Compounds

This protocol describes a general co-precipitation method for synthesizing this compound octahydrate.

-

Materials:

-

Soluble cobalt(II) salt (e.g., cobalt(II) nitrate (B79036) hexahydrate, Co(NO₃)₂·6H₂O)

-

Disodium (B8443419) hydrogen phosphate (Na₂HPO₄)

-

Deionized water

-

Ammonium hydroxide (B78521) (for pH adjustment)

-

-

Procedure:

-

Prepare an aqueous solution of the cobalt(II) salt (e.g., 0.3 M).

-

Prepare an aqueous solution of disodium hydrogen phosphate (e.g., 0.2 M).

-

Slowly add the cobalt(II) salt solution to the disodium hydrogen phosphate solution under constant and vigorous stirring.

-

Monitor the pH of the mixture and adjust to approximately 7.5 by the dropwise addition of ammonium hydroxide.

-

Continue stirring the resulting suspension for 1-2 hours to allow for the aging of the precipitate.

-

Separate the precipitate by filtration using a Buchner funnel.

-

Wash the precipitate several times with deionized water to remove any soluble byproducts.

-

Dry the precipitate in an oven at a low temperature (e.g., 40-60 °C) until a constant weight is achieved.

-

This protocol outlines a hydrothermal method for the synthesis of this compound tetrahydrate.

-

Materials:

-

Cobalt(II) salt (e.g., cobalt(II) chloride hexahydrate, CoCl₂·6H₂O)

-

Phosphoric acid (H₃PO₄)

-

Deionized water

-

A base for pH adjustment (e.g., NaOH or NH₄OH)

-

-

Procedure:

-

Dissolve the cobalt(II) salt in deionized water.

-

Add phosphoric acid to the cobalt salt solution. The molar ratio of Co:P should be controlled (e.g., 3:2).

-

Adjust the pH of the mixture to a desired value (typically in the range of 4-6) using a suitable base.

-

Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at a specific temperature (e.g., 150-180 °C) for a designated period (e.g., 12-24 hours).

-

After the reaction, allow the autoclave to cool to room temperature naturally.

-

Collect the solid product by filtration, wash it thoroughly with deionized water and ethanol, and dry it in an oven at a moderate temperature (e.g., 60-80 °C).

-

Thermal Analysis

The following is a general protocol for conducting Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) on this compound compounds.

-

Instrumentation: A simultaneous TGA/DTA instrument.

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound sample into an alumina (B75360) or platinum crucible.

-

Atmosphere: The analysis is typically performed under a controlled atmosphere, such as flowing nitrogen or air, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

The TGA curve is plotted as the percentage of mass loss versus temperature.

-

The derivative of the TGA curve (DTG) is used to determine the temperatures of the maximum rates of mass loss.

-

The DTA curve shows the temperature difference between the sample and a reference material, indicating endothermic or exothermic events.

-

Visualizations

The following diagrams illustrate the experimental workflows and decomposition pathways described in this guide.

Caption: General workflow for the co-precipitation synthesis of this compound hydrates.

Caption: General workflow for the hydrothermal synthesis of this compound hydrates.

Caption: General workflow for TGA/DTA analysis of this compound compounds.

Caption: Simplified thermal decomposition pathways of various this compound compounds.

References

An In-depth Technical Guide to the Magnetic Properties of Cobalt(II) Phosphate Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of various cobalt(II) phosphate (B84403) materials. It is designed to serve as a valuable resource for researchers and professionals engaged in materials science, inorganic chemistry, and drug development, where understanding the magnetic behavior of coordination compounds is crucial. This document details the synthesis, structural characterization, and magnetic analysis of these materials, presenting quantitative data in accessible formats and outlining key experimental methodologies.

Introduction to the Magnetism of Cobalt(II) Phosphate Materials

This compound and its derivatives are a class of inorganic compounds that exhibit a fascinating array of magnetic phenomena. The magnetic properties of these materials are fundamentally dictated by the presence of Co(II) ions, which are typically in a high-spin d⁷ electronic configuration, leading to unpaired electrons and, consequently, magnetic moments. The overall magnetic behavior of the bulk material arises from the collective interactions between these individual magnetic moments, which are mediated by the phosphate anions and other bridging ligands.

The crystal structure plays a critical role in determining the nature and strength of these magnetic interactions. The geometry and connectivity of the CoOₓ polyhedra and PO₄ tetrahedra influence the superexchange pathways, which can lead to different types of magnetic ordering at low temperatures, including antiferromagnetism, weak ferromagnetism, and metamagnetism. This guide will explore the synthesis-structure-property relationships that govern the magnetic behavior of these intriguing materials.

Quantitative Magnetic Data

The magnetic properties of several this compound compounds have been investigated, revealing a range of behaviors. The following table summarizes key quantitative magnetic data for selected materials, facilitating a comparative analysis.

| Compound Formula | Magnetic Behavior | Néel Temperature (Tₙ) (K) | Weiss Constant (θ) (K) | Curie Constant (C) (cm³·K/mol) | Additional Magnetic Features |

| Co₃(PO₄)₂ | Antiferromagnetic | 30 | - | - | - |

| Co₃(HPO₄)₂(OH)₂ | Antiferromagnetic | 10.6 | - | - | Metamagnetic transition at Hc = 0.12 T |

| [Co₃(pyz)(HPO₄)₂F₂] | Antiferromagnetic Ordering | < 15 | -56.5 | 9.8 | Metamagnetic behavior; two-step magnetic phase transition[1] |

| [Co₃(4,4'-bpy)(HPO₄)₂F₂]·xH₂O | Antiferromagnetic Ordering | < 15 | -43.1 | 10.2 | Metamagnetic behavior[1] |

| γ-Co₂(PO₄)(OH) | Spin-glass behavior | - | - | - | Observed at low temperatures[2] |

| α-KCoPO₄ | Antiferromagnetic | No ordering down to 1.9 K | -13.9 | - | - |

Experimental Protocols

The synthesis and characterization of this compound materials involve a series of well-defined experimental procedures. This section provides detailed methodologies for the key techniques cited in the study of their magnetic properties.

Synthesis of this compound Materials

Two common methods for the synthesis of this compound materials are hydrothermal synthesis and co-precipitation.

This method is widely used to grow crystalline materials from aqueous solutions under high temperature and pressure.

Materials:

-

Cobalt(II) salt (e.g., CoCl₂·6H₂O, Co(NO₃)₂·6H₂O)

-

Phosphate source (e.g., H₃PO₄, (NH₄)₂HPO₄)

-

Mineralizer or pH-adjusting agent (e.g., urea, an amine)

-

Deionized water

-

Organic ligands (for hybrid materials, e.g., pyrazine, 4,4'-bipyridine)

Procedure:

-

Precursor Solution Preparation: Dissolve stoichiometric amounts of the cobalt(II) salt, phosphate source, and any organic ligands in deionized water.

-

pH Adjustment: Add a mineralizer or pH-adjusting agent to the solution to control the crystallization process.

-

Autoclave Reaction: Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (typically 120-180 °C) for a designated period (e.g., 24-72 hours).

-

Cooling and Product Recovery: Allow the autoclave to cool down to room temperature naturally.

-

Washing: Collect the solid product by filtration and wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).

This method involves the precipitation of the desired compound from a solution by mixing soluble precursors.

Materials:

-

Aqueous solution of a soluble cobalt(II) salt (e.g., CoCl₂)

-

Aqueous solution of a soluble phosphate salt (e.g., Na₃PO₄)

Procedure:

-

Solution Preparation: Prepare separate aqueous solutions of the cobalt(II) salt and the phosphate salt.

-

Precipitation: Slowly add the phosphate salt solution to the cobalt(II) salt solution under constant stirring. A precipitate of this compound will form.

-

Aging: Continue stirring the mixture for a period (e.g., 1-2 hours) to allow the precipitate to age and for the particle size to homogenize.

-

Washing and Collection: Separate the precipitate from the solution via filtration or centrifugation. Wash the precipitate thoroughly with deionized water to remove soluble impurities.

-

Drying: Dry the collected solid in an oven at a suitable temperature. For anhydrous Co₃(PO₄)₂, the hydrated precipitate is heated to a higher temperature.

Magnetic Property Characterization

The magnetic properties of this compound materials are primarily investigated using Superconducting Quantum Interference Device (SQUID) magnetometry and neutron diffraction.

A SQUID magnetometer is a highly sensitive instrument used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.

Sample Preparation:

-

A precisely weighed amount of the powdered this compound sample (typically a few milligrams) is packed into a gelatin capsule or a straw.

-

The sample holder is designed to have a minimal magnetic contribution.

Measurement Procedure:

-

Zero-Field-Cooled (ZFC) Measurement:

-

The sample is cooled from room temperature to the lowest desired temperature (e.g., 2 K) in the absence of an external magnetic field.

-

A small magnetic field (e.g., 100 Oe) is then applied.

-

The magnetic moment is measured as the sample is warmed up.

-

-

Field-Cooled (FC) Measurement:

-

The sample is cooled from room temperature to the lowest desired temperature in the presence of the same applied magnetic field used for the ZFC measurement.

-

The magnetic moment is measured as the sample is warmed up.

-

-

Magnetic Hysteresis (M-H) Loop:

-

The sample is maintained at a constant low temperature (e.g., 2 K or 5 K).

-

The applied magnetic field is swept through a full cycle (e.g., from +5 T to -5 T and back to +5 T), and the magnetic moment is recorded at each field step.

-

-

Data Analysis:

-

The magnetic susceptibility (χ) is calculated from the measured magnetic moment, the applied field, and the sample mass.

-

The temperature dependence of the inverse magnetic susceptibility (1/χ) is plotted to determine the Curie-Weiss behavior and extract the Weiss constant (θ).

-

Neutron diffraction is a powerful technique for determining the magnetic structure of a material. Neutrons have a magnetic dipole moment that interacts with the magnetic moments of the atoms in a crystal, leading to magnetic scattering in addition to nuclear scattering.

Experimental Setup:

-

A powdered sample of the this compound material is loaded into a sample holder (e.g., a vanadium can).

-

The sample is placed in a cryostat to control the temperature.

-

A monochromatic beam of neutrons is directed at the sample.

-

The scattered neutrons are detected at various angles to produce a diffraction pattern.

Procedure:

-

Paramagnetic State Measurement: A diffraction pattern is collected at a temperature well above the magnetic ordering temperature (Tₙ). This pattern contains only nuclear scattering peaks and is used to refine the crystal structure.

-

Magnetically Ordered State Measurement: A second diffraction pattern is collected at a temperature below Tₙ. This pattern will contain additional magnetic Bragg peaks or changes in the intensity of the nuclear peaks due to the long-range magnetic ordering.

-

Magnetic Structure Determination: The positions and intensities of the magnetic Bragg peaks are used to determine the magnetic propagation vector and the arrangement of the magnetic moments within the crystal lattice. This analysis often involves using crystallographic and magnetic symmetry analysis software.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the study of magnetic this compound materials.

Caption: Experimental workflow for the synthesis and magnetic characterization of this compound materials.

Caption: Relationship between different magnetic behaviors observed in this compound materials.

Conclusion

This technical guide has provided a detailed overview of the magnetic properties of this compound materials. The quantitative data presented in a structured format, along with the detailed experimental protocols for synthesis and characterization, offer a valuable resource for researchers in the field. The interplay between the crystal structure and the resulting magnetic behavior, which can range from simple antiferromagnetism to more complex phenomena like metamagnetism, highlights the richness of the physics in these systems. The provided visualizations of the experimental workflow and the relationships between different magnetic states serve to further clarify these concepts. Continued research into this class of materials is expected to uncover new compounds with tailored magnetic properties, potentially leading to advancements in areas such as magnetic data storage, spintronics, and catalysis.

References

Optical Properties of Cobalt(II) Phosphate Thin Films: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

While the study of cobalt-based thin films is a dynamic field with significant potential in various applications, including catalysis and energy storage, a comprehensive understanding of the optical properties of cobalt(II) phosphate (B84403) (Co₃(PO₄)₂) thin films remains an emerging area of research. This technical guide addresses the current landscape of knowledge, acknowledging the limited availability of specific experimental data for cobalt(II) phosphate thin films and providing a comparative analysis with the more extensively studied cobalt oxide thin films. This approach offers valuable insights into the expected optical behavior and guides future research directions.

Overview of Optical Properties: this compound vs. Cobalt Oxide

Direct experimental data on the optical properties of this compound thin films are scarce in current scientific literature. However, theoretical calculations and data from bulk materials provide a foundational understanding. In contrast, cobalt oxide thin films, particularly cobaltosic oxide (Co₃O₄), have been thoroughly investigated, offering a rich dataset for comparison.

This compound (Co₃(PO₄)₂)

Computational modeling and analysis of bulk this compound provide the following key optical parameters:

Table 1: Optical Properties of Bulk this compound

| Property | Value | Source |

| Band Gap | 2.90 eV | Materials Project[1][2] |

| Refractive Index (n) | 1.7 | Wikipedia[3] |

The calculated band gap of 2.90 eV suggests that bulk this compound is a semiconductor that primarily absorbs light in the ultraviolet region of the electromagnetic spectrum.[1][2] The refractive index of 1.7 indicates its potential use in optical coatings and devices.[3] It is important to note that these values are for the bulk material and may differ in thin film form due to quantum confinement effects and variations in stoichiometry and crystallinity.

Cobalt Oxide (Co₃O₄) Thin Films

Cobalt oxide thin films, particularly Co₃O₄, exhibit a wealth of experimental data. Their optical properties are highly dependent on the synthesis method and process parameters.

Table 2: Optical Properties of Cobalt Oxide (Co₃O₄) Thin Films

| Synthesis Method | Parameter | Value | Source(s) |

| Sol-Gel Dip Coating | Direct Band Gap | 2.18 - 2.30 eV | [4] |

| Sol-Gel Spin Coating | Direct Band Gap | 2.07 - 2.58 eV (decreases with increasing annealing temperature) | [5][6][7] |

| Precipitation | Band Gap | 3.50 eV | [8] |

| Sol-Gel | Direct Band Gap | 2.0 - 2.7 eV (decreases with increasing pH and annealing temperature) | [9] |

The wide range of reported band gap values for Co₃O₄ thin films highlights the tunability of their optical properties through the control of synthesis conditions. For instance, increasing the annealing temperature generally leads to a decrease in the band gap energy.[5][6][7]

Experimental Protocols

Generalized Synthesis of this compound Thin Films (Sol-Gel Method)

This protocol is a proposed adaptation based on common sol-gel techniques for metal oxide thin films.

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) as the cobalt precursor.

-

Phosphoric acid (H₃PO₄) as the phosphate source.

-

A suitable solvent, such as 2-methoxyethanol (B45455) or ethanol.

-

A stabilizing agent, like monoethanolamine (MEA).

-

Substrates (e.g., glass, quartz, silicon wafers).

Procedure:

-

Precursor Solution Preparation: Dissolve the cobalt salt in the chosen solvent with vigorous stirring.

-

Addition of Phosphate Source: Stoichiometrically add phosphoric acid to the solution while continuing to stir.

-

Stabilizer Addition: Introduce the stabilizing agent to the solution to improve its stability and viscosity.

-

Aging: Allow the sol to age for a specified period (e.g., 24 hours) at room temperature to ensure homogeneity.

-

Substrate Cleaning: Thoroughly clean the substrates using a standard procedure (e.g., sonication in acetone, ethanol, and deionized water).

-

Film Deposition: Deposit the thin film onto the cleaned substrate using a technique such as spin coating or dip coating.

-

Drying: Dry the coated substrates at a low temperature (e.g., 100 °C) to evaporate the solvent.

-

Annealing: Anneal the dried films at a higher temperature in a furnace to promote crystallization and remove organic residues. The annealing temperature and atmosphere are critical parameters that will influence the film's optical properties.

Optical Characterization

UV-Vis Spectroscopy:

-

Purpose: To measure the transmittance and absorbance of the thin film as a function of wavelength.

-

Procedure:

-

Place a clean, uncoated substrate in the reference beam of a dual-beam UV-Vis spectrophotometer.

-

Place the coated substrate in the sample beam.

-

Scan a range of wavelengths (e.g., 200-1100 nm) to obtain the transmittance and absorbance spectra.

-

-

Data Analysis:

-

The absorption coefficient (α) can be calculated from the absorbance (A) and the film thickness (t) using the formula: α = 2.303 * A / t.

-

The optical band gap (Eg) can be determined using a Tauc plot, where (αhν)ⁿ is plotted against the photon energy (hν). The value of 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). The band gap is found by extrapolating the linear portion of the plot to the energy axis.

-

Visualizing Experimental and Logical Relationships

To better understand the processes and dependencies involved in the study of this compound thin films, the following diagrams are provided.

Caption: Experimental workflow for synthesis and characterization.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. mp-19264: Co3(PO4)2 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. i-asem.org [i-asem.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Co3O4 Thin Film - Soft Nanoscience Letters - SCIRP [scirp.org]

- 8. sphinxsai.com [sphinxsai.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

The Enduring Allure of Violet: A Technical Guide to the History and Chemistry of Cobalt Violet Pigments

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the history, synthesis, and chemical properties of cobalt violet pigments. From their discovery in the 19th century to their modern applications, we delve into the scientific underpinnings of these vibrant inorganic colorants. This document provides detailed experimental protocols, quantitative data, and visual representations of the chemical processes involved in their creation, offering a comprehensive resource for scientific and historical research.

A Tale of Two Violets: Discovery and History

The story of cobalt violet is not of a single pigment, but of a family of related compounds, each with its own unique history and characteristics. The two primary forms that emerged in the 19th century are Cobalt Violet Light (cobalt arsenate) and Cobalt Violet Deep (cobalt phosphate).

Cobalt Violet Light (Cobalt Arsenate): The first of the cobalt violets to be developed, the light, reddish-purple variety, is an anhydrous cobalt arsenate.[1] It was first prepared in Germany in the early 19th century.[1][2] Due to its arsenic content, this pigment was highly toxic, a significant drawback that limited its widespread use.[2][3] Despite its toxicity, it was valued for its unique hue and permanence compared to the organic violet dyes available at the time.[2]

Cobalt Violet Deep (Cobalt Phosphate): The more common and safer form of cobalt violet was discovered in 1859 by the French chemist Jean Salvetat.[2][4] He described its preparation in the French Academy of Sciences' journal, Comptes Rendus des Seances de l'Academie des Sciences.[1][2] This deep, bluish-violet pigment is an anhydrous cobalt phosphate (B84403) and is identified by the Colour Index Pigment Violet 14 (PV 14).[4] Its lower toxicity, good lightfastness, and unique color ensured its place on artists' palettes, although its high cost and low tinting strength were persistent limitations.[4]

A third significant type, Cobalt Ammonium (B1175870) Phosphate , has also been developed and is used in modern formulations.[5] It offers a different handling property and hue.

Quantitative Data Summary

The following tables summarize the key quantitative data for the different types of cobalt violet pigments.

| Property | Cobalt Violet Deep (Cobalt Phosphate) | Cobalt Violet Light (Cobalt Arsenate) | Cobalt Ammonium Phosphate |

| Colour Index Name | PV 14 | Not formally indexed | - |

| Chemical Formula | Co₃(PO₄)₂ | Co₃(AsO₄)₂ | CoNH₄PO₄ |

| Year of Discovery | 1859[2][4] | Early 19th Century[2] | Modern (specific date not available) |

| Discoverer | Jean Salvetat[2][4] | Unnamed (developed in Germany)[2] | - |

| Lightfastness (ASTM) | I (Excellent)[6] | Considered permanent[2] | - |

| Tinting Strength | Low[4][6] | Weak[2] | Low[3] |

| Toxicity | Moderate (Cobalt is a heavy metal) | High (due to arsenic)[2][3] | Moderate (Cobalt is a heavy metal) |

| Refractive Index (n_D) | ~1.7[7] (for Co₃(PO₄)₂) | Not available | Not available |

Experimental Protocols

The synthesis of cobalt violet pigments involves the precipitation of an insoluble cobalt salt from an aqueous solution. The following are detailed methodologies for the preparation of the three main types.

Synthesis of Cobalt Violet Deep (Anhydrous Cobalt Phosphate)

This protocol is based on the historical method of precipitating cobalt phosphate from a soluble cobalt salt.

Materials:

-

Cobalt(II) chloride (CoCl₂)

-

Disodium (B8443419) phosphate (Na₂HPO₄) or Trisodium (B8492382) phosphate (Na₃PO₄)

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and vacuum flask)

-

Filter paper

-

Drying oven or furnace

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve a soluble cobalt(II) salt (e.g., cobalt(II) chloride or cobalt(II) sulfate) in distilled water to create a cobalt solution.

-

In a separate beaker, dissolve a phosphate salt (e.g., disodium phosphate or trisodium phosphate) in distilled water to create a phosphate solution.

-

-

Precipitation:

-

Slowly add the phosphate solution to the cobalt solution while stirring continuously. A violet precipitate of cobalt phosphate will form immediately.

-

-

Washing:

-

Filter the precipitate using a filtration apparatus.

-

Wash the precipitate several times with distilled water to remove any soluble byproducts.

-

-

Drying and Calcination:

Synthesis of Cobalt Violet Light (Anhydrous Cobalt Arsenate)

Disclaimer: This synthesis involves arsenic compounds, which are highly toxic. This protocol is provided for historical and informational purposes only and should only be attempted by trained professionals in a properly equipped laboratory with all necessary safety precautions.

The historical method for preparing cobalt arsenate involved a double displacement reaction.

Materials:

-

A soluble cobalt(II) salt (e.g., cobalt(II) sulfate)

-

A soluble arsenate salt (e.g., sodium arsenate)

-

Distilled water

-

Appropriate safety equipment for handling arsenic compounds

Procedure:

-

Prepare Reactant Solutions:

-

Prepare an aqueous solution of a soluble cobalt(II) salt.

-

Prepare an aqueous solution of a soluble arsenate salt.

-

-

Precipitation:

-

Carefully and slowly add the arsenate solution to the cobalt solution with constant stirring. A pink-purple precipitate of cobalt arsenate will form.

-

-

Washing and Drying:

-

Filter the precipitate, washing it thoroughly with distilled water.

-

Dry the precipitate to obtain the cobalt violet light pigment.

-

Synthesis of Cobalt Ammonium Phosphate

This modern variant of cobalt violet can be synthesized through a precipitation reaction involving an ammonium phosphate source.

Materials:

-

Cobalt(II) sulfate (B86663) heptahydrate (CoSO₄·7H₂O)

-

Diammonium phosphate ((NH₄)₂HPO₄)

-

Ammonium hydroxide (B78521) (NH₄OH) solution

-

Distilled water

-

Beakers, stirring apparatus, filtration equipment

Procedure:

-

Prepare Cobalt Solution: Dissolve cobalt(II) sulfate heptahydrate in distilled water.

-

Prepare Ammonium Phosphate Solution: In a separate beaker, dissolve diammonium phosphate in distilled water.

-

Precipitation: Slowly add the cobalt sulfate solution to the ammonium phosphate solution while stirring. A precipitate of cobalt ammonium phosphate will form. The pH of the solution can be adjusted with ammonium hydroxide to optimize the precipitation.[3]

-

Washing and Drying: Filter the precipitate and wash it with distilled water. Dry the resulting solid to obtain the cobalt ammonium phosphate pigment.

Chemical Pathways and Experimental Workflows

The synthesis of cobalt violet pigments can be visualized as a series of chemical reactions and laboratory procedures. The following diagrams, rendered in DOT language, illustrate these processes.

Caption: Synthesis pathway for Cobalt Violet Deep (Cobalt Phosphate).

Caption: Synthesis pathway for Cobalt Ammonium Phosphate.

Caption: General experimental workflow for cobalt violet synthesis.

References

Methodological & Application

Application Notes and Protocols for Co-precipitation Synthesis of Cobalt Ammonium Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt ammonium (B1175870) phosphate (B84403) (NH₄CoPO₄·H₂O) is an inorganic compound that has garnered interest for its potential applications in various fields, including energy storage and catalysis.[1][2] The co-precipitation method offers a simple, rapid, and cost-effective route for the synthesis of this material.[3] This technique involves the simultaneous precipitation of cobalt, ammonium, and phosphate ions from an aqueous solution to form a solid. Key synthesis parameters such as pH, temperature, and precursor concentrations can be meticulously controlled to tailor the physicochemical properties of the final product, including its particle size, morphology, and crystallinity.[1]

These application notes provide detailed protocols for the co-precipitation synthesis of cobalt ammonium phosphate and summarize the key quantitative data from various studies to facilitate reproducible research and development.

Physicochemical Properties